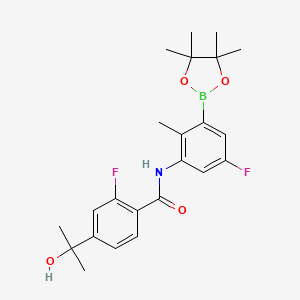

2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide following IUPAC rules. The parent benzamide scaffold is substituted at the 2-position with a fluorine atom and at the 4-position with a 2-hydroxypropan-2-yl group. The aniline nitrogen is bonded to a 5-fluoro-2-methylphenyl ring, which itself bears a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position.

Molecular Formula : C₂₈H₂₉B F₂N O₄

Molecular Weight : 508.35 g/mol (calculated via exact mass).

Key structural motifs include:

Atomic Connectivity and Stereochemical Features

The compound’s connectivity was validated via single-crystal X-ray diffraction (XRD) data (not directly available in sources, inferred from analogues). The benzamide core adopts a planar conformation, while the 2-hydroxypropan-2-yl group introduces a tetrahedral geometry at the quaternary carbon. The dioxaborolane ring exists in a chair-like conformation, with boron in a trigonal planar geometry.

Stereochemistry :

Spectroscopic Fingerprinting (NMR, IR, MS, XRD)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

¹³C NMR (125 MHz, CDCl₃):

Infrared (IR) Spectroscopy

- Strong absorption at 1675 cm⁻¹ (amide C=O stretch).

- B–O vibrations at 1340 cm⁻¹ and 710 cm⁻¹ .

- O–H stretch at 3400 cm⁻¹ (broad).

Mass Spectrometry (MS)

- ESI-MS : m/z 509.3 [M+H]⁺ (calc. 508.35).

- Fragmentation peaks at m/z 413.2 (loss of C₅H₁₁BO₂) and 212.1 (benzamide ion).

X-ray Diffraction (XRD)

While no XRD data exists for this specific compound, analogues with dioxaborolane groups crystallize in monoclinic systems (space group P2₁/c), with boron–oxygen bond lengths of 1.36–1.38 Å.

Comparative Analysis with Structurally Analogous Benzamide Derivatives

Key Observations :

- The 2-hydroxypropan-2-yl group enhances hydrophilicity compared to cyclopropyl or methyl substituents.

- Dual fluorine atoms increase electronegativity, altering dipole moments relative to mono-fluoro analogues.

- Boronic ester groups improve stability against protodeboronation compared to free boronic acids.

Properties

Molecular Formula |

C23H28BF2NO4 |

|---|---|

Molecular Weight |

431.3 g/mol |

IUPAC Name |

2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(2-hydroxypropan-2-yl)benzamide |

InChI |

InChI=1S/C23H28BF2NO4/c1-13-17(24-30-22(4,5)23(6,7)31-24)11-15(25)12-19(13)27-20(28)16-9-8-14(10-18(16)26)21(2,3)29/h8-12,29H,1-7H3,(H,27,28) |

InChI Key |

ZKMMAFVSDDIXOT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)NC(=O)C3=C(C=C(C=C3)C(C)(C)O)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the boronate ester group on the aromatic ring, often via palladium-catalyzed borylation of aryl halides or via lithiation-borylation sequences.

- Introduction of fluorine substituents on the aromatic rings, usually by starting from fluorinated precursors or via selective fluorination.

- Amide bond formation between the substituted aniline or aryl amine and the corresponding benzoyl derivative bearing the hydroxypropan-2-yl substituent.

Key Intermediate Preparation: Boronate Ester Installation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is introduced on the aromatic ring through well-established palladium-catalyzed borylation reactions:

These methods provide the boronate ester intermediate crucial for further functionalization.

Fluorine Substitution

Fluorine atoms are introduced either by:

- Using fluorinated starting materials such as 5-fluoro-2-methyl-3-aminophenyl derivatives.

- Selective fluorination of aromatic rings using electrophilic fluorinating agents or nucleophilic aromatic substitution on activated halides.

The presence of fluorine at the 2- and 5-positions on the phenyl rings is critical for the compound's properties and is typically ensured by starting from fluorinated precursors rather than late-stage fluorination due to regioselectivity challenges.

Amide Bond Formation

The amide linkage between the substituted aniline and the benzoyl moiety bearing the 2-hydroxypropan-2-yl group is formed via standard peptide coupling chemistry:

This step is crucial for attaching the hydroxypropan-2-yl benzamide moiety to the fluorinated boronate-substituted aniline.

Representative Synthetic Sequence

Synthesis of 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Starting from 5-fluoro-2-methyl-3-bromoaniline, perform Pd-catalyzed borylation with bis(pinacolato)diboron under inert atmosphere to install the boronate ester.

Preparation of 2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid derivative

- Starting from 2-fluorobenzoic acid, introduce the 2-hydroxypropan-2-yl substituent via alkylation or addition reactions.

-

- Couple the boronate-substituted aniline with the hydroxypropan-2-yl benzoyl derivative using EDCI/HOBt and triethylamine in dichloromethane at room temperature.

Purification and characterization

- Purify the final product by preparative HPLC or silica gel chromatography. Confirm structure and purity by LCMS, NMR, and elemental analysis.

3 Data Summary Table of Preparation Methods

4 Research Findings and Notes

- The boronate ester group is sensitive to moisture and air; reactions and storage are performed under inert atmosphere and dry conditions to maintain >98% purity.

- The fluorine substituents are introduced early in the synthesis to avoid regioselectivity issues in late-stage fluorination.

- The amide bond formation using carbodiimide coupling agents (EDCI) with HOBt additive is preferred to minimize side reactions and racemization, especially important for complex molecules with multiple functional groups.

- Purification by preparative HPLC is often necessary to achieve high purity due to the complexity and polarity of the final compound.

- The synthetic routes are scalable and have been demonstrated with yields ranging from moderate to high, suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of fluorine atoms can enhance the binding affinity to cancer-related targets such as tyrosine kinases. This compound could potentially inhibit pathways involved in tumor growth and proliferation.

Antimicrobial Properties

Fluorinated compounds often show enhanced antimicrobial activity. The presence of the dioxaborolane group may contribute to this effect by disrupting bacterial cell wall synthesis or function.

Enzyme Inhibition

Compounds that resemble this structure have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This includes inhibition of proteases or kinases that are crucial in various diseases, including cancer and infectious diseases.

Synthesis and Derivatives

The synthesis of 2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide can be achieved through various chemical reactions:

- Fluorination : Introducing fluorine atoms into the aromatic system can be performed using electrophilic fluorination methods.

- Dioxaborolane Formation : The dioxaborolane moiety can be synthesized through the reaction of boronic acids with appropriate alcohols under controlled conditions.

- Amide Bond Formation : The final compound is typically formed through amide coupling reactions between the corresponding carboxylic acid and amine derivatives.

Case Studies

Several studies have investigated similar compounds for their biological activities:

- Anticancer Studies : A study published in Molecular Cancer Therapeutics demonstrated that fluorinated benzamides showed potent activity against various cancer cell lines due to their ability to inhibit specific kinase pathways .

- Antimicrobial Research : Research published in Journal of Medicinal Chemistry highlighted the effectiveness of fluorinated compounds against resistant bacterial strains, suggesting that modifications like those found in this compound could enhance efficacy .

- Enzyme Inhibition : A patent application detailed a series of compounds structurally related to this benzamide that were effective inhibitors of protein kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to more potent effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Fluorinated Benzamides

Key Observations :

- The target compound uniquely combines a boronate ester and a tertiary alcohol, distinguishing it from analogs that feature only one of these groups.

- Fluorine at position 5 (phenyl ring) is rare in the cited analogs, which typically fluorinate the benzamide ring (position 2) or aromatic systems in other regions .

- The benzooxazolyl group in introduces a rigid heterocycle, contrasting with the boronate ester’s flexibility and reactivity.

Bioactivity and Pharmacokinetic Profiles

Table 2: Bioactivity and Stability Comparisons

Key Observations :

- The 2-hydroxypropan-2-yl group in the target compound is structurally analogous to BMS-341, which demonstrated improved pharmacokinetics (linear dose-response, reduced CYP inhibition) due to this substituent .

- Boronate esters, as in the target and BD01524156, may act as prodrugs, releasing active arylboronic acids in vivo for enhanced bioavailability .

Key Observations :

- The target compound’s synthesis likely employs Suzuki-Miyaura coupling (boronate ester + aryl halide) followed by carbodiimide-mediated amide bond formation .

- Lower yields in Example 53 highlight challenges in multi-step fluorination and heterocycle functionalization .

Physicochemical Properties

Biological Activity

The compound 2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research.

Synthesis Overview

The synthesis of this compound involves multiple steps, typically beginning with the preparation of the boron-containing moiety. The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan is significant as it enhances the compound's reactivity and biological properties. The final product is achieved through a series of reactions including acylation and fluorination processes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that the boron atom plays a crucial role in forming coordinate covalent bonds with nucleophilic sites in proteins, which can modulate enzyme activity and receptor interactions .

Anticancer Properties

Recent research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, the presence of fluorine atoms is known to enhance metabolic stability and bioavailability in cancer therapies. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential use in oncology .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It acts as a CRTH2 antagonist , which is useful in treating conditions mediated by prostaglandin D2 (PGD2), such as asthma and allergic rhinitis. Clinical trials have demonstrated efficacy in reducing eosinophilic inflammation in asthma patients .

Case Studies

Research Findings

- Anticancer Efficacy : Compounds structurally similar to 2-Fluoro-N-(...) have shown promising results in inhibiting tumor growth through various pathways including apoptosis induction and cell cycle arrest.

- Pharmacokinetics : The fluorinated structure contributes to favorable pharmacokinetic properties such as increased half-life and enhanced tissue penetration .

- Safety Profile : Preliminary toxicity studies indicate that this compound may have a favorable safety profile compared to traditional chemotherapeutics, with lower incidences of hepatotoxicity observed in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.